3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZORNGXJRVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Mechanism
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of acetylacetone, followed by cyclization and dehydration. The methyl group at the 3-position is introduced by selecting methylhydrazine as the reactant. In ethanol-water mixtures with AlCl₃ as a catalyst, this step achieves yields exceeding 85%.
Example protocol :
Regioselectivity Considerations
Regiochemical control ensures the methyl group occupies the 3-position. Steric and electronic factors favor attack at the less hindered carbonyl site. Microwave-assisted synthesis (100°C, 10 minutes) enhances regioselectivity by accelerating reaction kinetics.
Sulfonation of the Pyrazole Ring
Sulfonation introduces the 2,3,5,6-tetramethylphenylsulfonyl group at the pyrazole’s 1-position. This step requires chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) to generate the reactive sulfonyl chloride intermediate.
Sulfonation Protocol
Step 1 : Sulfonyl chloride formation
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Reactants : 3-Methyl-1H-pyrazole (1.0 equiv), ClSO₃H (5.5 equiv)
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Solvent : Chloroform
Step 2 : Chlorination with SOCl₂
Coupling with 2,3,5,6-Tetramethylphenyl Group
The sulfonyl chloride reacts with 2,3,5,6-tetramethylaniline in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base:
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Reactants : Pyrazole sulfonyl chloride (1.0 equiv), 2,3,5,6-tetramethylaniline (1.05 equiv)
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Base : DIPEA (1.5 equiv)
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Solvent : DCM
Yield optimization :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 16 | 71 |
| TEA | THF | 24 | 47 |
| K₂CO₃ | AcCN | 12 | 55 |
Table 1: Impact of base and solvent on sulfonamide coupling efficiency
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃) : δ 2.28 (s, 12H, tetramethylphenyl-CH₃), 2.45 (s, 3H, pyrazole-CH₃), 7.01 (s, 1H, pyrazole-H).
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¹³C NMR : δ 11.2 (pyrazole-CH₃), 18.9–21.4 (tetramethylphenyl-CH₃), 148.7 (SO₂-C).
Fourier-Transform Infrared (FT-IR) :
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Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonation.
Challenges and Optimization Strategies
Exothermic Reactions
Sulfonation with ClSO₃H is highly exothermic. Controlled addition at 0°C prevents side reactions like over-sulfonation.
Solvent Selection
Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride stability, while THF prolongs reaction times.
Scalability Issues
Batch processes face heat dissipation challenges. Flow reactors enable continuous synthesis, enhancing scalability for industrial applications.
Comparative Analysis of Methodologies
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional reflux | AlCl₃ | 30 min | 85 | 95 |
| Microwave-assisted | None | 10 min | 88 | 97 |
| Flow reactor | KOtBu | 5 min | 90 | 98 |
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-indole
Uniqueness
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetramethylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S
- Molar Mass : 278.37 g/mol
The biological activity of this compound is primarily attributed to its sulfonyl group, which can act as an electrophile. This allows the compound to interact with nucleophilic sites on various biological macromolecules, potentially modulating several biochemical pathways. Such interactions may lead to its observed effects in antimicrobial and anti-inflammatory activities .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria and fungi. The specific activity against different strains varies based on structural modifications.
- Anti-inflammatory Properties : Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This mechanism is similar to that of well-known drugs like celecoxib .
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy :
-
Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory properties of this pyrazole derivative in a murine model of inflammation. Results indicated a notable reduction in paw edema when treated with the compound compared to controls . The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole | Structure | Moderate antimicrobial activity |
| 4-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole | Structure | High anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
